2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide is a chemical compound with the molecular formula C7H5Cl3N2O. It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further linked to a pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide typically involves the reaction of pyridine derivatives with trichloroacetyl chloride. One common method includes the reaction of 3-aminopyridine with trichloroacetyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to yield corresponding acids or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted derivatives with different functional groups.
- Oxidized or reduced forms of the compound.
- Hydrolyzed products such as carboxylic acids or amines .
Scientific Research Applications
2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trichloromethyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
- 2,2,2-Trichloro-N-(2-pyridinylmethyl)acetamide
- 2,2,2-Trichloro-N-(4-pyridinylmethyl)acetamide
- 2,2,2-Trichloro-N-(3-pyridinyl)acetamide
Comparison: 2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide is unique due to the position of the pyridine ring, which influences its chemical reactivity and binding properties.
Properties
IUPAC Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQZIXFIOHBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.